molecular formula C21H30N2O3 B14183585 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester

Cat. No.: B14183585
M. Wt: 358.5 g/mol
InChI Key: FRWVGLPTIBIIGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,9-Diazaspiro[55]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,9-Diazaspiro[55]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester typically involves multiple steps, starting from readily available precursorsCommon reagents used in these reactions include benzoyl chloride, tert-butyl alcohol, and various catalysts to facilitate the formation of the spirocyclic structure .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes .

Scientific Research Applications

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact pathways involved depend on the specific application and the biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 1-hydroxy-, 1,1-dimethylethyl ester
  • 3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 10-oxo-7-phenyl-, 1,1-dimethylethyl ester

Uniqueness

3,9-Diazaspiro[5.5]undecane-3-carboxylic acid, 9-benzoyl-, 1,1-dimethylethyl ester is unique due to its specific functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds might not be as effective .

Properties

IUPAC Name

tert-butyl 9-benzoyl-3,9-diazaspiro[5.5]undecane-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2O3/c1-20(2,3)26-19(25)23-15-11-21(12-16-23)9-13-22(14-10-21)18(24)17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRWVGLPTIBIIGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCN(CC2)C(=O)C3=CC=CC=C3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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